Niazinin
Overview
Description
Niazinin is a naturally occurring compound isolated from the leaves of the Moringa oleifera plant. It is known for its hypotensive properties, meaning it can lower blood pressure. This compound is part of a group of compounds that include this compound A, this compound B, niazimicin, and niaziminin A and B . These compounds are unique because they are mustard oil glycosides and thiocarbamates, which are rare in nature .
Mechanism of Action
Target of Action
Niazinin, a thiocarbamate glycoside, has been found to show a binding affinity with the target protein 3CL protease . It also exhibits antiproliferative activity against VEGF-1 & AURKA , which function as proinflammatory factors in proliferation .
Mode of Action
The molecular basis for this compound’s antiproliferative activity involves its interaction with its targets, VEGF-1 & AURKA . A molecular docking method was employed to look for these protein inhibitors . The interaction of this compound with these targets leads to changes that result in its antiproliferative activity .
Pharmacokinetics
It is known that the compound is a thiocarbamate glycoside . Thiocarbamates are generally well-absorbed and can be metabolized in the body, but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are currently unknown.
Result of Action
This compound has shown promising leishmanicidal, anti-inflammatory, and antipyretic activity . In terms of its antiproliferative activity, this compound A has shown a good inhibitory effect on VEGF-1 & AURKA proteins . These results suggest that this compound can have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Niazinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative activity against VEGF-1 & AURKA, which function as proinflammatory factors in proliferation .
Cellular Effects
This compound influences cell function by interacting with VEGF-1 & AURKA proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of VEGF-1 & AURKA proteins, leading to changes in gene expression .
Preparation Methods
Niazinin is typically isolated from the ethanolic extract of fresh Moringa oleifera leaves using a bioassay-guided isolation procedure . The process involves several steps:
Extraction: Fresh leaves are soaked in ethanol to extract the active compounds.
Fractionation: The extract is then fractionated using chromatographic techniques.
Isolation: Specific compounds, including this compound, are isolated based on their bioactivity and chemical properties.
Chemical Reactions Analysis
Niazinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: This compound can participate in substitution reactions, particularly involving its thiocarbamate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified thiocarbamate derivatives .
Scientific Research Applications
Niazinin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Comparison with Similar Compounds
Niazinin is part of a group of compounds isolated from Moringa oleifera, including niazimin A, niazimin B, niazimicin, and niaziminin A and B . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and bioactivities. For example:
Niazimin A and B: These are carbamate glycosides with similar hypotensive properties.
Niazimicin: This compound has shown potential anti-cancer properties.
Niaziminin A and B: These are thiocarbamate glycosides with unique chemical properties.
This compound stands out due to its specific thiocarbamate structure, which is rare in nature and contributes to its unique biological activities .
Properties
IUPAC Name |
O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAMMQYAZSWRX-CNJBRALLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147821-57-6 | |
Record name | Niazinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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